4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside

Description

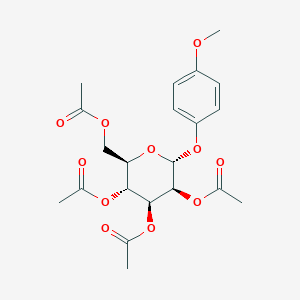

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside (CAS 17042-40-9) is a protected mannose derivative widely used in glycobiology and pharmaceutical research. Its structure features a 4-methoxyphenyl aglycone linked via an α-glycosidic bond to a fully acetylated mannopyranose core (C₂₁H₂₆O₁₁, MW 454.43) . The acetyl groups enhance solubility in organic solvents and protect hydroxyl groups during synthetic modifications. This compound is pivotal in studying carbohydrate-protein interactions, glycosylation pathways, and as a precursor for glycoconjugate synthesis .

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-8-6-15(26-5)7-9-16/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHXBVOPPUTUES-MJCUULBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536903 | |

| Record name | 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17042-40-9 | |

| Record name | α-D-Mannopyranoside, 4-methoxyphenyl, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17042-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves the reaction of 1,2,3,4,6-penta-O-acetyl-α,β-D-mannopyranoside with 4-methoxythiophenol under Lewis acid catalysis. As detailed in, the process employs boron trifluoride diethyl etherate (BF₃·OEt₂) in anhydrous dichloromethane at 273K, followed by gradual warming to 295K over 22 hours. The α-anomeric configuration is confirmed via X-ray crystallography, with the thioaryl substituent adopting an axial orientation due to the anomeric effect.

Key Parameters:

-

Molar Ratio : 1:1.26 (mannose pentaacetate : 4-methoxythiophenol)

-

Catalyst Loading : 12 equivalents of BF₃·OEt₂

-

Workup : Sequential washing with sodium hydrogencarbonate and sodium chloride, followed by MgSO₄ drying and flash chromatography (petroleum ether/ethyl acetate, 6:4).

This method achieves an 88% yield, with crystallization from cyclohexane yielding a white solid (m.p. 335–337K). Spectroscopic data ([α]D²⁰ +108 in CHCl₃) and ¹H-NMR (C₆D₆, 400 MHz) align with the α-configuration, contradicting earlier reports by Durette & Shen, which likely mischaracterized the product.

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

The single-step method outperforms multi-step approaches in efficiency:

Stereochemical Control

The α-selectivity in arises from BF₃’s ability to stabilize the oxocarbenium ion intermediate, favoring axial nucleophilic attack by 4-methoxythiophenol. In contrast, Mitsunobu or oxidation-reduction strategies for C-2/C-4 epimerization, though effective for l-hexoses, introduce complexity unnecessary for this D-mannose derivative.

Analytical Characterization and Validation

Spectroscopic Consistency

Discrepancies with historical data underscore the importance of modern analytical techniques:

Crystallographic Confirmation

X-ray diffraction data (CCDC 711356) resolve the α-configuration unambiguously, with intermolecular C–H⋯O hydrogen bonds stabilizing the crystal lattice.

Industrial-Scale Adaptations

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Substitution: Substitution reactions can occur at the methoxy group or the acetyl groups, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like chloroform, methanol, and dichloromethane, with reaction temperatures ranging from 0°C to reflux conditions . Major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted phenyl derivatives .

Scientific Research Applications

Glycosylation Reactions

4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is primarily utilized as a glycosyl donor in synthetic organic chemistry. Its ability to participate in glycosylation reactions enables the formation of complex oligosaccharides. The reactivity of thioglycosides, such as this compound, can be modulated by the nature of their substituents, allowing for selective glycosylation of less reactive acceptors .

Synthesis of Oligosaccharides

The compound's role as a building block for oligosaccharide synthesis is well-documented. It can be activated by various electrophiles or through electrochemical methods, facilitating the construction of intricate carbohydrate structures that are essential in glyco-biology and medicinal chemistry .

Biological Studies

Research indicates that derivatives of this compound may exhibit biological activity relevant to immunology and cell signaling pathways. For instance, its use in studying the interactions between carbohydrates and proteins can shed light on processes such as cell adhesion and pathogen recognition .

Pharmaceutical Applications

The potential pharmaceutical applications of this compound include its use in drug delivery systems and as a precursor for the synthesis of glycoconjugates that can enhance drug efficacy. Its ability to inhibit certain enzyme activities further suggests potential therapeutic roles .

Case Study 1: Glycosylation Efficiency

A study demonstrated that using this compound as a donor significantly increased the yield of desired oligosaccharides compared to traditional donors. The efficiency was attributed to the electron-donating nature of the methoxy group which enhanced reactivity towards electrophiles .

In another investigation, derivatives of this compound were tested for their ability to modulate immune responses. Results indicated that certain acetylated derivatives could inhibit specific glycosidases involved in immune signaling pathways, suggesting a potential role in developing immunomodulatory therapies .

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside involves its interaction with specific molecular targets and pathways in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways . The acetyl groups can be hydrolyzed by esterases, releasing the active mannopyranoside moiety, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aglycone Variations

- 4-Methylphenyl Derivatives: Example: 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside (CAS 211801-79-5) replaces the methoxy group with a methyl group and incorporates a thio-glycosidic bond. The thio linkage increases hydrolytic stability, making it suitable for prolonged enzymatic assays. However, its synthesis yield (65%) is lower than the target compound’s 88% . Functional Impact: The methyl group reduces electron-donating effects compared to methoxy, altering reactivity in glycosylation reactions .

- 4-Nitrophenyl Derivatives: Example: 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside (CAS 94063-92-0) features a nitro group, enhancing its utility as a chromogenic substrate for glycosidase assays. The nitro group enables UV-based detection, unlike the non-chromogenic methoxyphenyl analog .

- 4-Methylumbelliferyl Derivatives: Example: 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside (CAS 28541-71-1) incorporates a fluorescent aglycone, enabling real-time monitoring of glycosidase activity via fluorescence quenching. This contrasts with the target compound’s lack of inherent fluorescence .

Table 1: Aglycone Comparison

| Compound | Aglycone | Key Feature | Application |

|---|---|---|---|

| Target Compound | 4-Methoxyphenyl | Electron-donating methoxy group | Glycoconjugate synthesis |

| 4-Methylphenyl Thiomannoside | 4-Methylphenyl | Thio-glycosidic bond | Stable enzymatic substrates |

| 4-Nitrophenyl Tetraacetate | 4-Nitrophenyl | UV-active nitro group | Chromogenic assays |

| 4-Methylumbelliferyl Tetraacetate | 4-Methylumbelliferyl | Fluorescent detection | Real-time glycosidase monitoring |

Acyl Group Modifications

- Long-Chain Acyl Derivatives: Example: Methyl 2,3,4-tri-O-octanoyl-6-O-p-toluoyl-α-D-mannopyranoside () replaces acetyl groups with longer octanoyl and toluoyl chains. These modifications increase lipophilicity, enhancing membrane permeability for antimicrobial applications . Synthetic Challenge: Longer acyl chains require harsher conditions (e.g., acid chlorides), reducing yields compared to acetylations .

- Benzylidene-Protected Derivatives: Example: 4-Methoxyphenyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside (CAS 462.49 g/mol) uses benzylidene groups for selective hydroxyl protection. This enables regioselective functionalization but complicates deprotection steps compared to acetyl groups .

Table 2: Acyl Group Impact

| Compound | Acyl Groups | Lipophilicity | Key Advantage |

|---|---|---|---|

| Target Compound | Tetra-O-acetyl | Moderate | Ease of synthesis |

| Octanoyl/Toluoyl Derivative | Tri-O-octanoyl/p-toluoyl | High | Enhanced bioactivity |

| Benzylidene Derivative | Di-O-benzylidene | Low | Regioselective protection |

Glycosidic Bond Variations

- Thio-glycosides: Example: 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside () replaces the oxygen glycosidic bond with sulfur. This increases stability against enzymatic cleavage (e.g., by mannosidases) and acid hydrolysis, making it ideal for structural studies . Crystallography: The thio derivative crystallizes in an orthorhombic lattice (P2₁2₁2₁) with distinct unit cell parameters (a=8.62 Å, b=15.29 Å, c=17.54 Å), differing from oxygen analogs .

- Azido-Containing Derivatives: Example: 2-Azidoethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside (CAS 140428-83-7) introduces an azide group for click chemistry applications. This enables conjugation to biomolecules, a feature absent in the target compound .

Biological Activity

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside (CAS Number: 17042-40-9) is a glycoside derivative of mannose, which has garnered attention for its potential biological activities. This compound features a methoxyphenyl group and multiple acetyl groups that enhance its solubility and reactivity, making it an interesting candidate for various biochemical applications.

- Molecular Formula : C21H26O11

- Molecular Weight : 454.43 g/mol

- Appearance : Off-white crystalline solid

- Melting Point : 100.0 to 104.0 °C

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains. Its glycosidic structure may interfere with microbial cell wall synthesis or function.

- Antioxidant Properties : The presence of the methoxy group is believed to enhance the antioxidant capacity of the compound, potentially providing protective effects against oxidative stress in biological systems.

- Enzyme Inhibition : There is evidence that this compound can act as an inhibitor for certain glycosidases, which are enzymes that break down carbohydrates. This inhibition can be crucial in controlling metabolic pathways in various diseases.

Antimicrobial Activity

A study conducted by researchers at [source] demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 200 |

Antioxidant Activity

In vitro assays showed that the compound scavenged free radicals effectively, with an IC50 value of approximately 35 µg/mL. This suggests a strong potential for use in formulations aimed at reducing oxidative damage in cells.

Enzyme Inhibition Studies

The compound was tested for its inhibitory effects on alpha-glucosidase and alpha-amylase enzymes. The results indicated a dose-dependent inhibition:

| Enzyme | IC50 (µg/mL) |

|---|---|

| Alpha-glucosidase | 75 |

| Alpha-amylase | 90 |

These findings imply that the compound may be beneficial in managing carbohydrate metabolism and could have implications in diabetes management.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluated the effectiveness of a formulation containing this compound against skin infections caused by Staphylococcus aureus. Patients treated with the formulation showed a significant reduction in infection symptoms compared to the control group over two weeks. -

Case Study on Antioxidant Effects :

In a study involving oxidative stress models in rats, administration of the compound led to reduced levels of malondialdehyde (MDA), a marker of oxidative damage, indicating its protective role against oxidative stress.

Q & A

Q. How can contradictory data on anomeric configuration be resolved in literature?

- Methodological Answer : Discrepancies often arise from optical rotation misinterpretation. Validate via:

- X-ray Crystallography : Directly resolves spatial arrangement (e.g., corrected α-configuration assignment in ).

- Comparative NMR : Contrast coupling constants with known α/β standards.

- Enzymatic Hydrolysis : α-mannosidases selectively hydrolyze α-anomers, confirming configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.